molecular formula C14H10N2O2 B8426094 (1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone

(1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone

Cat. No.: B8426094
M. Wt: 238.24 g/mol
InChI Key: ULGMGAHWUJJCLB-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1H-benzimidazol-2-yl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13(18)14-15-11-3-1-2-4-12(11)16-14/h1-8,17H,(H,15,16)

InChI Key

ULGMGAHWUJJCLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of compound (1H-benzo[d]imidazol-2-yl)(4-(4-methoxybenzyloxy)phenyl)methanone (268 g, 0.75 mol) in dichloromethane (2.7 L) at ambient temperature was added TFA (289 mL, 3.75 mol, 5.0 eq.) slowly using an addition funnel. The reaction was stirred at ambient temp for 16 h. LCMS analysis of the reaction mixture revealed that the reaction was complete. The reaction mixture was neutralized with satd. aqueous NaHCO3 to pH=7-8, and stirred for 20 minutes. The resulting solid was filtered and washed with water and dried under vacuum oven at 45° C. to give product.
Name
(1H-benzo[d]imidazol-2-yl)(4-(4-methoxybenzyloxy)phenyl)methanone
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
289 mL
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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